Jarin-1
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Overview
Description
Jarin-1 is a chemical compound known for its role as an inhibitor of jasmonic acid-amido synthetase (JAR1). This enzyme is crucial in the biosynthesis of jasmonoyl-isoleucine, a bioactive form of jasmonic acid, which is a plant hormone involved in various plant defense and developmental processes .
Mechanism of Action
Target of Action
Jarin-1 is a specific inhibitor of the enzyme jasmonic acid-amido synthetase (JAR1) . JAR1 is involved in the biosynthesis of the biologically active derivative of jasmonic acid (JA), known as JA-Ile . This enzyme plays a crucial role in plant responses to stresses, such as wounding and insect herbivory .
Mode of Action
This compound works by impairing the activity of JA-Ile synthetase, thereby preventing the synthesis of the active hormone, JA-Ile .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the jasmonic acid (JA) signaling pathway . This pathway is responsible for regulating plant responses to various stresses. When a plant is wounded or under attack by insects, the JA levels increase rapidly, leading to an increase in JA-Ile levels and the expression of JAR1 . The inhibition of JAR1 by this compound prevents the synthesis of JA-Ile, thereby affecting the plant’s ability to respond to stress .
Result of Action
The inhibition of JAR1 by this compound leads to a decrease in the levels of the active hormone, JA-Ile . This results in diminished defense levels in the plant, often accompanied by reduced growth . The effect of this compound is highly species-specific .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the effect of this compound is highly species-specific, suggesting that the plant species itself can be considered an environmental factor influencing the action of this compound .
Biochemical Analysis
Biochemical Properties
Jarin-1 acts as an inhibitor of the JA-Ile synthetase, preventing the synthesis of the active hormone, JA-Ile . It specifically targets JAR1, an adenylate-forming enzyme that catalyzes the conjugation of (+)-7-iso-JA with L-Ile . The specificity of this compound for JAR1 suggests that it does not significantly interact with other enzymes or proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of JA-Ile biosynthesis. As JA-Ile is involved in regulating plant responses to stresses such as wounding and insect herbivory, the inhibition of its biosynthesis by this compound can affect these responses
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAR1. By binding to JAR1, this compound prevents the enzyme from catalyzing the conjugation of (+)-7-iso-JA with L-Ile, thereby inhibiting the synthesis of JA-Ile . This inhibition of JA-Ile synthesis can affect the regulation of gene expression mediated by JA-Ile .
Dosage Effects in Animal Models
As this compound is a plant-specific compound, its effects in animal models have not been studied. It is primarily used in plant research to study the role of JA-Ile in plant stress responses .
Metabolic Pathways
This compound is involved in the jasmonate signaling pathway, where it inhibits the synthesis of JA-Ile by targeting the enzyme JAR1 This can affect the levels of JA-Ile and potentially other metabolites in the pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Jarin-1 is synthesized through a series of chemical reactions involving the coupling of a 3-aminocytisine residue with two different carboxylic acid residues . The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
The compound is typically produced in small quantities for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Jarin-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It does not typically undergo oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide (DMSO) and various carboxylic acids . The reactions are generally carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from reactions involving this compound are typically derivatives of the original compound, modified at the functional groups .
Scientific Research Applications
Jarin-1 has a wide range of applications in scientific research, particularly in the fields of plant biology and biochemistry . Some of its key applications include:
Plant Biology: this compound is used to study the role of jasmonic acid in plant defense mechanisms and developmental processes.
Biochemistry: The compound is used to investigate the biosynthesis pathways of jasmonic acid and its derivatives.
Comparison with Similar Compounds
Jarin-1 is unique in its specific inhibition of jasmonic acid-amido synthetase (JAR1). Similar compounds include other inhibitors of jasmonic acid biosynthesis, such as coronatine and methyl jasmonate . these compounds do not exhibit the same specificity for JAR1 as this compound does .
List of Similar Compounds
Coronatine: A mimic of jasmonic acid that activates jasmonate signaling pathways.
Methyl Jasmonate: A derivative of jasmonic acid used in various plant studies.
Properties
IUPAC Name |
N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUVKIGGHXSJX-WMZHIEFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?
A1: this compound specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, this compound disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, this compound can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].
Q2: Is the inhibitory effect of this compound consistent across different plant species?
A2: Research suggests that the effect of this compound is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, this compound application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating this compound's functionality in a specific plant species before incorporating it into research studies.
Q3: How does this compound affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?
A3: Applying this compound to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + this compound treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of this compound in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.
Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?
A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.
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